molecular formula C18H14ClF3N2O6 B13775850 Acetic acid, (((1-(5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrophenyl)ethylidene)amino)oxy)-, methyl ester CAS No. 87714-68-9

Acetic acid, (((1-(5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrophenyl)ethylidene)amino)oxy)-, methyl ester

Cat. No.: B13775850
CAS No.: 87714-68-9
M. Wt: 446.8 g/mol
InChI Key: UIFNWVTVKRWICH-UHFFFAOYSA-N
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Description

Methyl2-[1-[5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl]ethylideneamino]oxyacetate is a synthetic compound primarily used as a pest control agent. It belongs to the class of synthetic agents that inhibit microtubule formation, thereby disrupting the development of endoparasites .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl2-[1-[5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl]ethylideneamino]oxyacetate involves several steps. The starting materials typically include 2-chloro-4-(trifluoromethyl)phenol and 2-nitrobenzaldehyde. These compounds undergo a series of reactions, including nitration, etherification, and condensation, to form the final product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented due to its specialized use. the general approach involves large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl2-[1-[5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl]ethylideneamino]oxyacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions and nucleophiles like amines or thiols for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can produce various substituted phenoxy derivatives .

Scientific Research Applications

Methyl2-[1-[5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl]ethylideneamino]oxyacetate has several scientific research applications:

    Chemistry: Used as a model compound in studies of microtubule inhibitors.

    Biology: Investigated for its effects on cellular processes involving microtubules.

    Medicine: Explored for potential therapeutic applications in treating parasitic infections.

    Industry: Utilized in the development of new pest control agents.

Mechanism of Action

The compound exerts its effects by inhibiting microtubule formation, which is essential for cell division and intracellular transport. It targets the microtubule-associated proteins and disrupts their function, leading to the death of the target organism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl2-[1-[5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl]ethylideneamino]oxyacetate is unique due to its specific mechanism of action and its effectiveness in inhibiting microtubule formation. This makes it particularly useful in pest control applications where other compounds may be less effective .

Properties

CAS No.

87714-68-9

Molecular Formula

C18H14ClF3N2O6

Molecular Weight

446.8 g/mol

IUPAC Name

methyl 2-[1-[5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl]ethylideneamino]oxyacetate

InChI

InChI=1S/C18H14ClF3N2O6/c1-10(23-29-9-17(25)28-2)13-8-12(4-5-15(13)24(26)27)30-16-6-3-11(7-14(16)19)18(20,21)22/h3-8H,9H2,1-2H3

InChI Key

UIFNWVTVKRWICH-UHFFFAOYSA-N

Canonical SMILES

CC(=NOCC(=O)OC)C1=C(C=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl)[N+](=O)[O-]

Origin of Product

United States

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